tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate: is a complex organic compound that features a tert-butyl group, a piperidine ring, and a dihydrobenzo dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate typically involves multiple stepsThe final step involves the addition of the tert-butyl carbamate group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the dihydrobenzo dioxine moiety.
Reduction: Reduction reactions can also occur, potentially modifying the functional groups attached to the core structure.
Substitution: Various substitution reactions can be performed, especially on the aromatic ring of the dihydrobenzo dioxine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be employed under specific conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, it may be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding .
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it might be useful in drug development .
Industry: In the industrial sector, this compound might be used in the production of advanced materials or as a precursor for other chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The dihydrobenzo dioxine moiety may also play a role in binding to biological molecules, affecting their function .
Comparison with Similar Compounds
- tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate
- tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate
Uniqueness: Compared to similar compounds, tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate stands out due to its specific combination of functional groups.
Properties
IUPAC Name |
tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)20-13-8-10-21(11-9-13)17(22)16-12-24-14-6-4-5-7-15(14)25-16/h4-7,13,16H,8-12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAWLRPBMAAYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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